Caffeine-D3
Overview
Description
Caffeine-d3, also known as 1,3,7-trimethylxanthine-d3, is a deuterated form of caffeine. It is an isotopically labeled compound where three hydrogen atoms are replaced with deuterium. This compound is primarily used as an internal standard in mass spectrometry for the quantification of caffeine due to its similar chemical properties but distinct mass .
Mechanism of Action
Target of Action
Caffeine-D3, like caffeine, primarily targets the adenosine A2A receptors (A2AR) and dopamine D2/D3 receptors in the brain . These receptors play a crucial role in regulating sleep, arousal, and cognitive function.
Mode of Action
This compound acts as an antagonist to the adenosine A2A receptors, thereby inhibiting the action of adenosine, a neurotransmitter that promotes sleep and relaxation . By blocking these receptors, this compound enhances dopamine signaling in the brain . It increases the availability of D2/D3 receptors in certain regions of the brain, such as the putamen and ventral striatum .
Biochemical Pathways
This compound affects several biochemical pathways. Primarily, it interferes with the signaling pathway of adenosine by acting as an antagonist to the A2A receptors . This antagonism leads to enhanced dopamine signaling, as adenosine usually inhibits dopamine signaling . Furthermore, this compound is derived from purine nucleotides and its synthesis involves a sequence of three methylation reactions and one nucleosidase reaction using xanthine as a precursor .
Pharmacokinetics
This compound, like caffeine, is almost exclusively metabolized in the liver by the cytochrome P-450 enzyme system. The main product of this metabolism is paraxanthine, with additional products being theobromine and theophylline . These metabolites have their own effects and contribute to the overall impact of this compound on the body.
Result of Action
The antagonism of adenosine A2A receptors and the increased availability of dopamine D2/D3 receptors result in enhanced alertness and arousal . This is why this compound, like caffeine, is commonly used to promote wakefulness and enhance alertness.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, caffeine is adsorbed more efficiently in an acidic environment . Lifestyle factors such as smoking can also influence the pharmacokinetics of caffeine . Furthermore, this compound can interact with other drugs, especially those metabolized via the same cytochrome P450 1A2 pathway .
Biochemical Analysis
Biochemical Properties
Caffeine-D3, like its non-deuterated counterpart, interacts with various enzymes, proteins, and other biomolecules. Its primary known interaction is with adenosine receptors in the brain, where it acts as a competitive antagonist . This interaction is the basis for caffeine’s stimulant effects.
Cellular Effects
This compound influences cell function in several ways. It impacts cell signaling pathways, particularly those involving cyclic AMP (cAMP), by inhibiting phosphodiesterase enzymes. This leads to increased levels of cAMP, enhancing the activity of protein kinase A (PKA) and influencing gene expression . It also affects cellular metabolism, primarily by increasing the rate of lipolysis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to adenosine receptors on the surface of cells, preventing adenosine from binding and exerting its typically inhibitory effects. This results in increased neuronal activity. This compound also inhibits phosphodiesterase, leading to increased levels of cAMP and enhanced PKA activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, a study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated to determine caffeine (CAF) in human plasma . The plasma samples were extracted by protein precipitation using this compound as an internal standard (IS) .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by the cytochrome P450 enzymes, including CYP1A2. The metabolites include paraxanthine, theobromine, and theophylline .
Transport and Distribution
This compound, like caffeine, is rapidly absorbed in the gastrointestinal tract and distributed throughout the body. It can cross the blood-brain barrier due to its lipophilic nature .
Subcellular Localization
This compound does not have a specific subcellular localization. As a small, lipophilic molecule, it can diffuse freely across cell membranes and distribute throughout the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Caffeine-d3 involves the incorporation of deuterium into the caffeine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents like deuterium oxide (D2O). The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent deuterium incorporation. The final product is purified using techniques such as crystallization and chromatography to achieve high purity levels required for analytical standards .
Chemical Reactions Analysis
Types of Reactions
Caffeine-d3 undergoes various chemical reactions similar to non-deuterated caffeine. These include:
Oxidation: this compound can be oxidized to form theobromine-d3 and other related compounds.
Reduction: Reduction reactions can convert this compound to dihydrothis compound.
Substitution: Nucleophilic substitution reactions can replace functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include theobromine-d3, dihydrothis compound, and various substituted caffeine derivatives .
Scientific Research Applications
Caffeine-d3 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Comparison with Similar Compounds
Similar Compounds
Caffeine: The non-deuterated form, widely consumed as a stimulant.
Theobromine: A related compound found in chocolate, with milder stimulant effects.
Theophylline: Used in medicine for respiratory diseases due to its bronchodilator properties
Uniqueness of Caffeine-d3
Caffeine-d3 is unique due to its isotopic labeling, which makes it an ideal internal standard for analytical methods. This labeling allows for precise quantification and tracing in complex matrices, providing an advantage over non-deuterated compounds .
Properties
IUPAC Name |
3,7-dimethyl-1-(trideuteriomethyl)purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYVLZVUVIJVGH-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C2=C(N=CN2C)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514758 | |
Record name | 3,7-Dimethyl-1-(trideuteriomethyl)purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26351-03-1 | |
Record name | 3,7-Dimethyl-1-(trideuteriomethyl)purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Caffeine-D3 primarily used for in research?
A1: this compound serves as a valuable tool in analytical chemistry, specifically as an internal standard in mass spectrometry for quantifying caffeine and its metabolites in biological samples [, , , , ]. Its use allows for more accurate and precise measurements compared to external calibration methods.
Q2: The papers mention using this compound to measure caffeine clearance. Can you explain this?
A3: Caffeine clearance is a measure of how quickly the liver metabolizes caffeine. Traditionally, this requires multiple blood samples over several days. Using a mixture of deuterated caffeine (this compound) and regular caffeine allows researchers to assess clearance from a single blood sample [, ]. The ratio between the two forms of caffeine in the sample, analyzed via mass spectrometry, provides insights into how efficiently the liver processes caffeine.
Q3: One study used this compound, Caffeine-D9, and regular caffeine. What's the advantage of using two deuterated forms?
A4: Using multiple, distinct deuterated forms (this compound and Caffeine-D9) alongside regular caffeine creates a robust system for tracking various aspects of liquid handling in Hydrogen Exchange-Mass Spectrometry (HX-MS) []. Each form can be used as a tracer for different solutions (sample, label, quench) allowing researchers to precisely monitor the performance of their robotic liquid handler and identify potential sources of error or variability throughout the HX-MS workflow.
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